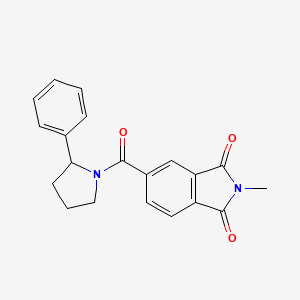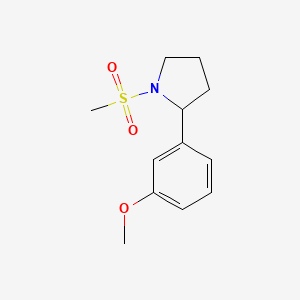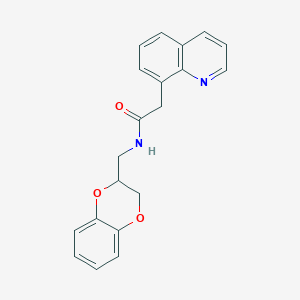![molecular formula C18H21N5OS B7546364 N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide](/img/structure/B7546364.png)
N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide, also known as BMS-986165, is a novel small molecule inhibitor that targets the TYK2 enzyme. TYK2 plays a crucial role in the JAK-STAT signaling pathway, which is responsible for regulating the immune system. BMS-986165 has shown promising results in preclinical studies and is being investigated as a potential treatment for various autoimmune diseases.
Mecanismo De Acción
N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide targets the TYK2 enzyme, which is involved in the JAK-STAT signaling pathway. This pathway is critical for regulating the immune system and plays a role in the development of autoimmune diseases. By inhibiting TYK2, N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide can reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation and disease activity.
Biochemical and Physiological Effects
N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide has been shown to effectively reduce inflammation and disease activity in preclinical models of autoimmune diseases. In addition, N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide has several advantages for lab experiments, including its specificity for the TYK2 enzyme and its ability to effectively reduce inflammation and disease activity in preclinical models of autoimmune diseases. However, the limitations of N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide include its relatively short half-life and the need for further studies to evaluate its long-term safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the development of N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide. One potential application is the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. In addition, further studies are needed to evaluate the long-term safety and efficacy of N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide in humans. Finally, the development of more potent and selective TYK2 inhibitors could lead to the development of more effective treatments for autoimmune diseases.
Métodos De Síntesis
The synthesis of N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide involves several chemical reactions, starting with the condensation of 1-methylpyrazolo[3,4-d]pyrimidine-4-amine with ethyl 2-bromoacetate to form ethyl 2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)acetate. This intermediate is then reacted with benzylamine to form N-benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)acetamide, which is further reacted with 2-chloro-N-(2-hydroxyethyl)propanamide to form the final product, N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide.
Aplicaciones Científicas De Investigación
N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide has been shown to effectively reduce inflammation and disease severity. Clinical trials are currently underway to evaluate the safety and efficacy of N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide in humans.
Propiedades
IUPAC Name |
N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-4-23(11-14-8-6-5-7-9-14)18(24)13(2)25-17-15-10-21-22(3)16(15)19-12-20-17/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLSLFPREUJAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(C)SC2=NC=NC3=C2C=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-methylbenzimidazol-2-one](/img/structure/B7546286.png)
![N-cyclopropyl-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-2-phenylacetamide](/img/structure/B7546293.png)
![3-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546301.png)

![1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B7546332.png)
![3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546337.png)
![2-Methyl-4-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]phthalazin-1-one](/img/structure/B7546347.png)
![N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7546348.png)
![2-(2-Methylindol-1-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7546354.png)
![N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide](/img/structure/B7546360.png)
![[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7546365.png)


![(2-methylcyclopropyl)-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7546381.png)